molecular formula C18H22N4O4 B2918073 5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione CAS No. 1203300-78-0

5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No. B2918073
CAS RN: 1203300-78-0
M. Wt: 358.398
InChI Key: TUVOAQZLYTXDQI-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine and pyrimidine. Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The piperazine ring and the pyrimidine ring would likely contribute significantly to the compound’s properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present in the molecule. Piperazines are known to participate in a variety of reactions, including those involving their nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Chemical Synthesis and Derivative Development

Novel heterocyclic compounds have been synthesized from the chemical structure related to 5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione. These compounds, including various benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, are initiated from reactions involving similar chemical structures. They exhibit potential as cyclooxygenase-1/2 inhibitors, demonstrating analgesic and anti-inflammatory activities, with certain derivatives showing high inhibitory activity and selectivity (Abu‐Hashem et al., 2020).

Pharmacological Studies

Compounds structurally related to this compound have been synthesized for the purpose of pharmacological studies, such as exploring their potential as ligands for human 5-HT1A receptors. These studies have led to the development of environment-sensitive fluorescent ligands, contributing to the visualization of 5-HT1A receptors in cellular models and enhancing understanding of receptor dynamics (Lacivita et al., 2009).

Anticonvulsant Properties

The synthesis and evaluation of new derivatives have also been explored for their potential anticonvulsant properties. Studies have identified N-[(4-arylpiperazin-1-yl)-methyl] derivatives of pyrrolidine-2,5-dione and 2-aza-spiro[4.4]nonane-1,3-dione with significant anticonvulsant activity, suggesting the therapeutic potential of these compounds in the treatment of epilepsy (Obniska & Zagórska, 2003).

Antimicrobial and Anticancer Activities

Furthermore, novel triazole derivatives synthesized from related chemical frameworks have demonstrated antimicrobial and anticancer activities. These activities highlight the diverse therapeutic applications of compounds derived from or related to this compound, contributing to the development of new treatments for infectious diseases and cancer (Bektaş et al., 2007).

Molecular Imaging Applications

In molecular imaging, derivatives have been labeled with carbon-11 for positron emission tomography (PET) studies, aiming to visualize serotonin 1A receptors in vivo. Despite some challenges in achieving specific binding, these efforts underscore the potential of these compounds in neuroimaging and the study of neuropsychiatric disorders (Majo et al., 2008).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. Piperazine derivatives are found in many pharmaceuticals and may have a wide range of biological activities .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. Given the biological activity of many piperazine and pyrimidine derivatives, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-methyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-12-13(17(24)20-18(25)19-12)11-16(23)22-9-7-21(8-10-22)14-5-3-4-6-15(14)26-2/h3-6H,7-11H2,1-2H3,(H2,19,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVOAQZLYTXDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CC(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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